molecular formula C15H20N2 B11877165 5-(1-Ethylpiperidin-2-yl)-1H-indole

5-(1-Ethylpiperidin-2-yl)-1H-indole

Cat. No.: B11877165
M. Wt: 228.33 g/mol
InChI Key: NJPACXYOVHXRTC-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with an ethylpiperidine moiety. One common method is the nucleophilic substitution reaction where the indole nitrogen attacks an electrophilic carbon on the ethylpiperidine. This reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: Similar structure with a phenylpyridine moiety.

    5-(2-(p-Chlorophenyl)benzimidazol-1-ylmethyl)-4-methoxyphenyl-2,4-dihydro-1,2,4-triazole-3-thione: Contains a benzimidazole and triazole ring.

Uniqueness

5-(1-Ethylpiperidin-2-yl)-1H-indole is unique due to its specific combination of an indole core and an ethylpiperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3

InChI Key

NJPACXYOVHXRTC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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